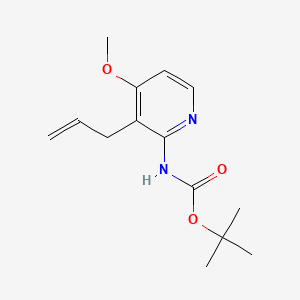

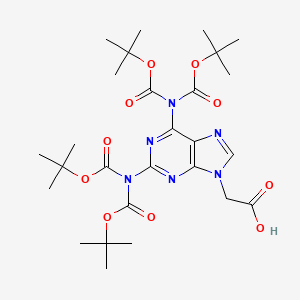

![molecular formula C5H3BrN4 B597972 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1263286-57-2](/img/structure/B597972.png)

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound with the CAS Number: 1263286-57-2 . It has a molecular weight of 199.01 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and their derivatives has been explored in various studies . For instance, one study demonstrated the synthesis of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives . Another study reported the regioselective synthesis of [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones via thermal retro Diels–Alder (RDA) reaction .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines have been studied in the context of various synthetic protocols . For example, one study reported the use of thermal retro Diels–Alder (RDA) reactions in the synthesis of [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their biological activities . The compound can undergo various chemical reactions to form complex structures that are often found in pharmacologically active molecules.

Microwave-Mediated Reactions

This compound is utilized in microwave-mediated reactions to synthesize triazolo pyridines . Such methodologies are appreciated for their speed, efficiency, and reduced environmental impact. The compound’s reactivity under microwave irradiation can lead to the formation of products in good-to-excellent yields.

Pharmacological Potentials

Triazolo pyrimidine derivatives, including 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine , exhibit a range of pharmacological activities. They have been studied for their potential as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, which are relevant in treating various diseases .

Cardiovascular Therapeutics

The structural motif of triazolo pyrimidine is associated with compounds used in treating cardiovascular disorders. Research into 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine could lead to the development of new drugs for managing heart diseases .

Antimicrobial Applications

Derivatives of triazolo pyrimidine have shown promise as antibacterial agents. Studies have indicated that these compounds can be effective against a range of bacterial strains, including multidrug-resistant pathogens .

Material Science

Beyond biomedical applications, 3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine and its derivatives have uses in material sciences. Their unique chemical properties can be harnessed in the development of new materials with specific functionalities .

Diabetes Management

The compound’s derivatives are being explored for their role in managing type 2 diabetes. This research is significant given the global prevalence of the condition and the need for more effective treatments .

Treatment of Hyperproliferative Disorders

Research into triazolo pyrimidine derivatives also extends to their use in treating hyperproliferative disorders, such as certain cancers. The compound’s ability to inhibit specific pathways can be crucial in developing new cancer therapies .

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNZEQLPYXQMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2Br)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)